molecular formula C26H25NO4 B11815709 4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B11815709
M. Wt: 415.5 g/mol
InChI Key: AUMBAGOVHVKCGZ-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with a unique structure that combines a benzodioxole moiety with a tetrahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Tetrahydroacridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroacridine structure.

    Coupling of the Benzodioxole and Tetrahydroacridine Units: This step involves the use of a coupling reagent, such as EDCI or DCC, to link the benzodioxole moiety to the tetrahydroacridine core.

    Introduction of the Carboxylic Acid Group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The tetrahydroacridine core may intercalate with DNA or interact with proteins, affecting their function. The carboxylic acid group may also play a role in binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-benzodioxol-5-yl)benzoic acid: Shares the benzodioxole moiety but lacks the tetrahydroacridine core.

    2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Contains a similar benzodioxole structure but differs in the overall molecular framework.

Uniqueness

4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of the benzodioxole and tetrahydroacridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C26H25NO4/c1-26(2,3)17-12-16(10-15-8-9-21-22(11-15)31-14-30-21)24-19(13-17)23(25(28)29)18-6-4-5-7-20(18)27-24/h4-11,17H,12-14H2,1-3H3,(H,28,29)

InChI Key

AUMBAGOVHVKCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O

Origin of Product

United States

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